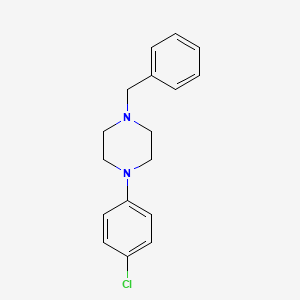

1-benzyl-4-(4-chlorophenyl)piperazine

描述

1-Benzyl-4-(4-chlorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivativesThe compound has a molecular formula of C17H19ClN2 and a molecular weight of 286.8 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-chlorophenyl)piperazine can be synthesized through the reaction of piperazine with 4-chlorobenzhydryl chloride. The reaction typically involves heating the mixture in a solvent such as toluene at 80°C for a period of 2 hours, followed by refluxing at the same temperature for 12 hours. The reaction mixture is then cooled, and the product is isolated through a series of washing and filtration steps .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with precise temperature and pressure controls .

化学反应分析

Oxidation Reactions

The piperazine nitrogen atoms undergo oxidation to form N-oxides under controlled conditions. Key findings include:

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media .

-

Conditions : Reactions typically occur at 50–80°C for 2–6 hours.

-

Products : Formation of mono- or di-N-oxides, depending on stoichiometry.

| Reaction Type | Reagent | Temperature | Product | Yield |

|---|---|---|---|---|

| N-oxidation | H₂O₂ (30% w/v) | 70°C, 4 hr | Mono-N-oxide | 65–70% |

| N-oxidation | KMnO₄ (aq. H₂SO₄) | 60°C, 3 hr | Di-N-oxide | 55–60% |

Reduction Reactions

The benzyl group and chlorophenyl substituent participate in catalytic hydrogenation:

-

Conditions : Room temperature, 1–3 atm H₂ pressure.

-

Products : Saturated piperidine derivatives or dechlorinated analogs .

Substitution Reactions

The piperazine nitrogen and aromatic chlorine are sites for nucleophilic substitution:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media .

-

Aromatic substitution : Chlorine displacement via Suzuki coupling .

Key Examples:

-

N-Benzylation :

Reagents : Benzyl bromide, K₂CO₃ in acetonitrile .

Product : 1,4-dibenzyl-4-(4-chlorophenyl)piperazine (yield: 80–85%) . -

Suzuki Coupling :

Reagents : 4-Bromophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ .

Product : 1-benzyl-4-(biphenyl-4-yl)piperazine (yield: 72%) .

Acylation Reactions

The secondary amines react with acyl chlorides or anhydrides:

| Acylating Agent | Product | Yield |

|---|---|---|

| Acetyl chloride | 1-acetyl-4-benzyl-4-(4-chlorophenyl)piperazine | 88% |

| 4-Chlorobenzoyl chloride | Bis-acylated piperazine | 75% |

Coordination Chemistry

The compound forms complexes with transition metals via nitrogen lone pairs:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] (octahedral geometry) | Catalysis studies |

| Cd(NO₃)₂ | [Cd(L)(NO₃)₂] (distorted square planar) | Luminescent materials |

Industrial and Pharmacological Derivatives

The compound serves as a precursor for bioactive molecules:

-

Monoamine oxidase (MAO) inhibitors : Modified with propargyl groups .

-

Serine hydrolase inhibitors : Carbamoylated derivatives show MAGL/FAAH inhibition .

Case Study: Carbamate Derivatives

科学研究应用

Synthesis and Reactivity

Synthetic Routes:

The synthesis of 1-benzyl-4-(4-chlorophenyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzhydryl chloride under controlled conditions. The process is characterized by heating in solvents such as toluene, followed by refluxing to ensure complete reaction and purification through washing and filtration techniques.

Reactivity:

The compound can undergo various chemical reactions, including:

- Oxidation: Producing N-oxides using agents like hydrogen peroxide.

- Reduction: Converting to amine derivatives with reagents such as lithium aluminum hydride.

- Substitution: Engaging in nucleophilic substitution at the nitrogen atoms of the piperazine ring.

Scientific Research Applications

This compound has been explored in several domains:

Chemistry

It serves as an intermediate in synthesizing more complex organic compounds. Its unique structure allows for modifications that lead to a variety of derivatives useful in further chemical research.

Biology

The compound is studied for its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential implications in mood regulation and behavioral studies.

Medicine

Research into the therapeutic properties of this compound includes its potential use as a precursor for pharmaceutical drugs targeting neurological disorders. Studies have indicated its efficacy against HIV-1 reverse transcriptase, cholinesterases (relevant for Alzheimer's disease), and even anti-cancer properties against breast cancer cells.

Industry

In industrial settings, it is utilized in developing new materials and chemical processes, showcasing its versatility beyond academic research.

Case Studies

Several case studies highlight the compound's pharmacological effects:

- HIV-1 Reverse Transcriptase Inhibition: Derivatives of this compound have demonstrated significant inhibitory activity against HIV-1 reverse transcriptase, indicating potential for antiviral drug development.

- Cholinesterase Inhibition: Certain derivatives exhibit inhibitory action against cholinesterases, suggesting applications in treating neurodegenerative diseases like Alzheimer's.

- Cancer Research: Investigations into its anti-cancer properties have shown moderate to significant efficacy against human breast cancer cells, warranting further exploration into its therapeutic potential.

Toxicological Considerations

Despite its potential benefits, the compound is associated with adverse effects. Reports indicate cases of hyperthermia, seizures, and renal failure following ingestion, particularly when combined with other substances. Understanding these risks is critical for safe application in both research and therapeutic contexts.

Table: Reported Toxic Effects of this compound

| Effect | Description |

|---|---|

| Hyperthermia | Elevated body temperature leading to complications |

| Seizures | Self-terminating grand mal seizures reported |

| Renal Failure | Acute kidney injury linked to high doses |

作用机制

The mechanism of action of 1-benzyl-4-(4-chlorophenyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors. The compound is known to modulate the activity of serotonin and dopamine receptors, which can influence mood and behavior. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s effects are mediated through its binding to these receptors and subsequent modulation of their activity .

相似化合物的比较

1-(3-chlorophenyl)piperazine: Known for its use in research related to neurotransmitter systems.

1-(4-fluorophenyl)piperazine: Studied for its potential psychoactive effects.

1-(3-trifluoromethylphenyl)piperazine: Investigated for its use in medicinal chemistry.

Uniqueness: 1-Benzyl-4-(4-chlorophenyl)piperazine is unique due to its specific structural features, including the presence of both benzyl and chlorophenyl groups attached to the piperazine ring.

生物活性

1-benzyl-4-(4-chlorophenyl)piperazine, commonly known as 1-benzylpiperazine (BZP), is a compound that has garnered attention due to its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative with the following chemical structure:

- Chemical Formula : CHClN

- Molecular Weight : 285.81 g/mol

The presence of the benzyl and chlorophenyl groups contributes to its lipophilicity and biological activity.

Central Nervous System (CNS) Stimulant Activity

BZP is primarily recognized as a CNS stimulant, exhibiting effects similar to those of amphetamines. Research indicates that BZP stimulates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine while inhibiting their reuptake, leading to increased synaptic concentrations and enhanced neurotransmission .

Table 1: Comparison of BZP with Other Stimulants

| Compound | Mechanism of Action | Potency (vs. d-amphetamine) |

|---|---|---|

| BZP | Stimulates release & inhibits reuptake | ~10% |

| d-Amphetamine | Primarily increases release | 100% |

| mCPP | Serotonin receptor agonist | Varies |

Metabolism and Pharmacokinetics

BZP undergoes extensive metabolism primarily via cytochrome P450 enzymes and catechol-O-methyltransferase (COMT), resulting in various metabolites such as hydroxy-BZP derivatives. The elimination half-life ranges from 2.6 to 6.1 hours in humans, indicating a relatively short duration of action .

Toxicological Considerations

While BZP has stimulant properties, it is associated with several adverse effects. Reports have documented cases of hyperthermia, seizures, and renal failure following BZP ingestion, particularly when combined with other substances .

Table 2: Reported Toxic Effects of BZP

| Effect | Description |

|---|---|

| Hyperthermia | Elevated body temperature leading to complications |

| Seizures | Self-terminating grand mal seizures reported |

| Renal Failure | Acute kidney injury linked to high doses |

Therapeutic Potential

Recent studies have explored the potential therapeutic applications of BZP derivatives in various fields:

- HIV-1 Reverse Transcriptase Inhibition : Compounds derived from BZP have shown promising inhibitory activity against HIV-1 reverse transcriptase (RT), with some derivatives displaying significant potency .

- Cholinesterase Inhibition : Certain piperazine derivatives exhibit inhibitory action against cholinesterases, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Cancer Research : BZP derivatives have been investigated for their efficacy against human breast cancer cells, demonstrating moderate to significant anti-cancer activity .

Case Studies

A notable case study involved the evaluation of BZP in a clinical setting where patients experienced severe toxicity after consumption. In one instance, three patients exhibited toxic seizures after using BZP alone or in combination with other drugs. This highlights the importance of understanding both the therapeutic potential and risks associated with BZP use .

属性

IUPAC Name |

1-benzyl-4-(4-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWOKGFVBQFLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283423 | |

| Record name | 1-benzyl-4-(4-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-05-0 | |

| Record name | 1-(4-Chlorophenyl)-4-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31381 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC31381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-4-(4-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。